

An In-depth Technical Guide to 6-Bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-5-methyl-1H-indazole**

Cat. No.: **B1292587**

[Get Quote](#)

This technical guide provides a comprehensive overview of **6-Bromo-5-methyl-1H-indazole**, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identifiers, physical properties, a proposed synthesis protocol, and its emerging role in pharmaceutical research.

Chemical Identifiers and Physical Properties

6-Bromo-5-methyl-1H-indazole is a substituted indazole with the chemical formula $C_8H_7BrN_2$.

[1] It is recognized by several key identifiers crucial for its procurement and characterization in a research setting.

Identifier	Value	Source
CAS Number	1000343-69-0	[1]
IUPAC Name	6-bromo-5-methyl-1H-indazole	
Molecular Formula	C ₈ H ₇ BrN ₂	[1]
Molecular Weight	211.06 g/mol	[1]
PubChem CID	24729264	
SMILES	CC1=C(C=C2C(=C1)C=NN2)Br	
InChI	InChI=1S/C8H7BrN2/c1-5-3-7(9)2-6-4-10-11-8(6)5/h2-4H,1H3,(H,10,11)	
Predicted Boiling Point	344.6 ± 22.0 °C	[1]
Predicted Density	1.654 g/cm ³	[1]

Synthesis Methodology

While a specific, peer-reviewed synthesis protocol for **6-Bromo-5-methyl-1H-indazole** is not readily available in the public domain, a plausible and scalable synthetic route can be adapted from the well-documented synthesis of the closely related compound, 6-Bromo-1H-indazole.[2] The proposed method involves the diazotization and subsequent cyclization of a substituted aniline.

Proposed Starting Material

The logical starting material for the synthesis of **6-Bromo-5-methyl-1H-indazole** is 4-bromo-3-methylaniline.

Proposed Experimental Protocol

The following protocol is an adaptation of a known procedure for a similar compound and should be optimized for the specific synthesis of **6-Bromo-5-methyl-1H-indazole**.

Step 1: Acetylation of 4-bromo-3-methylaniline

- In a suitable reaction vessel, dissolve 4-bromo-3-methylaniline in a suitable solvent such as chloroform.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride while maintaining a low temperature.
- Allow the reaction to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).

Step 2: Diazotization and Cyclization

- To the acetylated intermediate from Step 1, add potassium acetate followed by isoamyl nitrite.
- Heat the mixture to reflux and maintain for several hours.[\[2\]](#)
- Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Hydrolysis

- After cooling, remove the volatile components under reduced pressure.
- Add water to the residue and perform an azeotropic distillation.
- Add concentrated hydrochloric acid and heat the mixture to facilitate hydrolysis of the acetyl group.[\[2\]](#)

Step 4: Isolation and Purification

- Cool the acidic mixture.
- Adjust the pH to basic (e.g., pH 11) using a strong base like sodium hydroxide.[\[2\]](#)
- The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

- Purify the crude product by recrystallization or column chromatography to yield pure **6-Bromo-5-methyl-1H-indazole**.

Characterization

The successful synthesis and purity of the final compound should be confirmed using standard analytical techniques:[3]

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and identify any isomeric impurities.
- Mass Spectrometry (MS): To verify the molecular weight of the product.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Significance and Applications

The 1H-indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a valuable core structure for developing kinase inhibitors.[4] While specific biological activity data for **6-Bromo-5-methyl-1H-indazole** is limited in publicly available literature, its structural features strongly suggest its utility as a key intermediate in the synthesis of potent and selective kinase inhibitors.[5]

Derivatives of the closely related 6-bromo-1H-indazole have demonstrated significant potential in targeting kinases implicated in oncology.[4][6] The bromine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, to explore the solvent-exposed regions of the ATP-binding pocket of kinases.[6] The methyl group at the 5-position can influence the compound's solubility, metabolic stability, and binding interactions within the target protein.

This compound is utilized in research focused on:

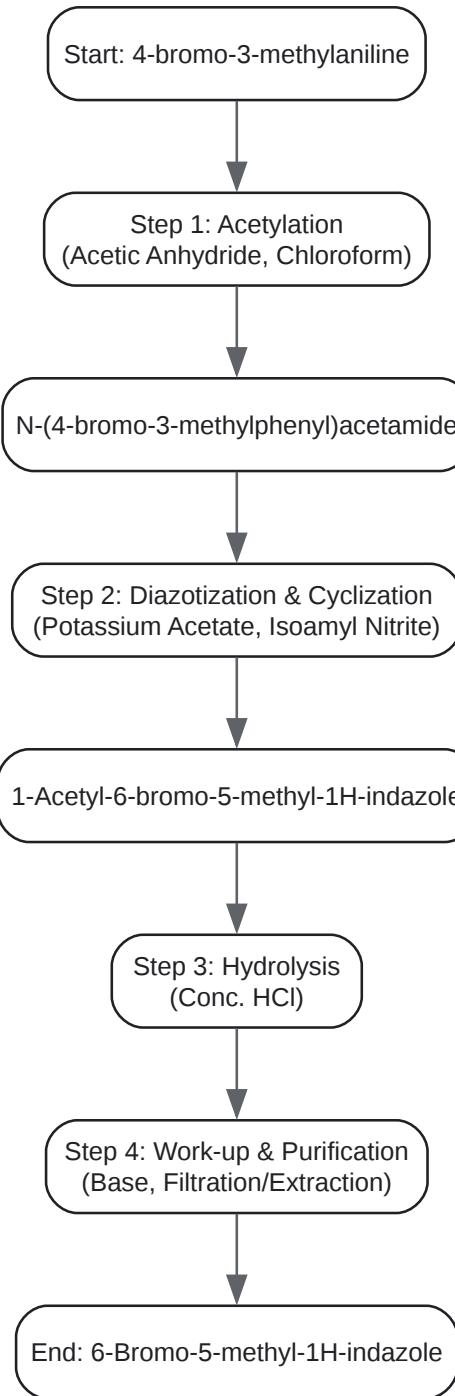
- Pharmaceutical Development: As a key intermediate in synthesizing pharmaceuticals, particularly for targeting neurological disorders and in oncology.[5]

- Biological Research: To investigate the mechanisms of action of specific biological pathways.
[\[5\]](#)

Visualizations

Proposed Synthesis Workflow

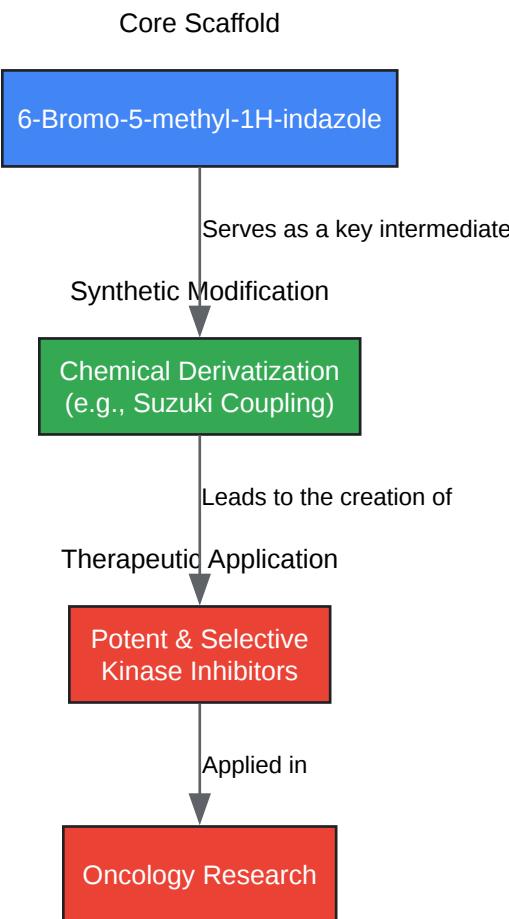
Proposed Synthesis Workflow for 6-Bromo-5-methyl-1H-indazole

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **6-Bromo-5-methyl-1H-indazole**.

Role in Kinase Inhibitor Development

Logical Relationship in Kinase Inhibitor Development



[Click to download full resolution via product page](#)

Caption: Role of **6-Bromo-5-methyl-1H-indazole** in kinase inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromo-5-methyl-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1292587#6-bromo-5-methyl-1h-indazole-cas-number-and-identifiers\]](https://www.benchchem.com/product/b1292587#6-bromo-5-methyl-1h-indazole-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com